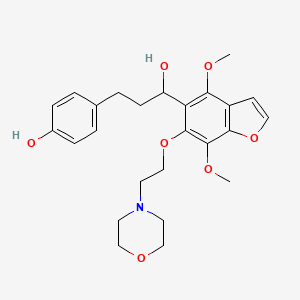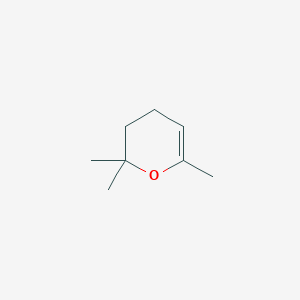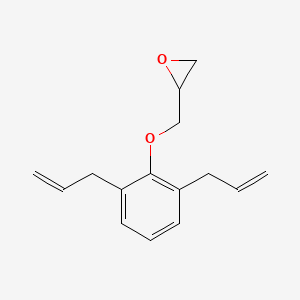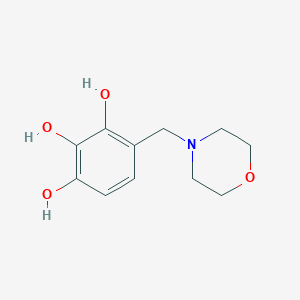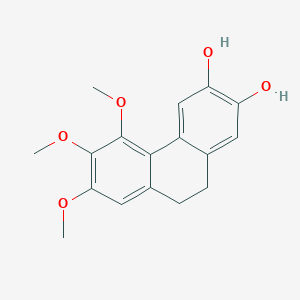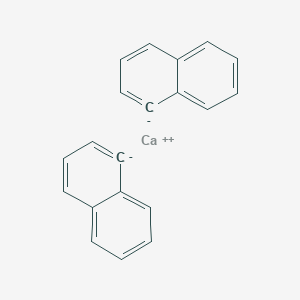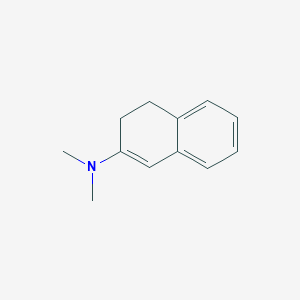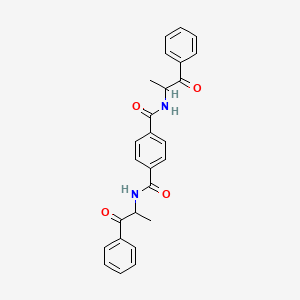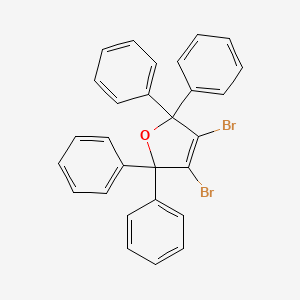
Methanearsonic acid, dipotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanearsonic acid, dipotassium salt is an organoarsenic compound with the chemical formula CH₅AsO₃K₂. It is a colorless, water-soluble solid that has been widely used in various applications, particularly as a herbicide and fungicide in agriculture . This compound is known for its ability to control weedy grasses and other unwanted vegetation, making it a valuable tool in crop management .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methanearsonic acid, dipotassium salt can be synthesized through the reaction of methanearsonic acid with potassium hydroxide. The general reaction involves the neutralization of methanearsonic acid with potassium hydroxide to form the dipotassium salt: [ \text{CH}_3\text{AsO}_3\text{H}_2 + 2\text{KOH} \rightarrow \text{CH}_3\text{AsO}_3\text{K}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale neutralization reactions. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methanearsonic acid, dipotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: It can undergo substitution reactions where the arsenic atom is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Arsenic acid and its salts.
Reduction: Arsenous acid and its salts.
Substitution: Various organoarsenic compounds depending on the substituent used
Aplicaciones Científicas De Investigación
Methanearsonic acid, dipotassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Studied for its effects on various biological systems, particularly its toxicity and metabolic pathways.
Medicine: Investigated for its potential use in treating certain diseases, although its toxicity limits its therapeutic applications.
Industry: Widely used as a herbicide and fungicide in agriculture to control unwanted vegetation and protect crops
Mecanismo De Acción
Methanearsonic acid, dipotassium salt exerts its effects primarily through its interaction with sulfhydryl groups in enzymes. It inhibits enzymes that are sensitive to sulfhydryl group reagents, leading to the disruption of metabolic processes. For example, it inhibits NADP±malic enzyme, which is crucial for the release of CO₂ from malate in plants. This inhibition deprives the plant of its source of carbon for sucrose production, ultimately leading to plant death .
Comparación Con Compuestos Similares
Methylarsonic acid: Similar in structure but differs in its specific applications and toxicity profile.
Dimethylarsinic acid: Another organoarsenic compound with different chemical properties and uses.
Uniqueness: Methanearsonic acid, dipotassium salt is unique due to its specific mode of action and its effectiveness as a herbicide. Its ability to inhibit key enzymes in plants makes it particularly valuable in agricultural applications .
Propiedades
Número CAS |
39159-83-6 |
|---|---|
Fórmula molecular |
CH3AsK2O3 |
Peso molecular |
216.151 g/mol |
Nombre IUPAC |
dipotassium;methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO3.2K/c1-2(3,4)5;;/h1H3,(H2,3,4,5);;/q;2*+1/p-2 |
Clave InChI |
ZUKPFPUNSRFIAV-UHFFFAOYSA-L |
SMILES canónico |
C[As](=O)([O-])[O-].[K+].[K+] |
Números CAS relacionados |
124-58-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


